2-(Piperidine-1-carbonyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(piperidine-1-carbonyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-10-11-6-2-3-7-12(11)13(16)14-8-4-1-5-9-14/h2-3,6-7,10H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMQOKAJYOPMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84538-49-8 | |
| Record name | 2-(piperidine-1-carbonyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Piperidine 1 Carbonyl Benzaldehyde
Historical Evolution of Synthetic Approaches to ortho-Carbonyl Benzaldehydes
The synthesis of ortho-carbonyl benzaldehydes is historically rooted in the broader field of aromatic chemistry, with early methods often relying on classical formylation and oxidation reactions. One of the foundational approaches to introducing an aldehyde group ortho to an existing functional group on a benzene (B151609) ring has been through the formylation of phenols. These methods, while groundbreaking for their time, often suffered from limitations such as harsh reaction conditions, low yields, and lack of regioselectivity.
Over the decades, the evolution of synthetic organic chemistry brought forth more refined techniques. The development of organometallic chemistry, for instance, provided new avenues for the selective functionalization of aromatic rings. Protecting group strategies also became more sophisticated, allowing for the manipulation of multifunctional molecules with greater precision. The journey towards efficient and selective synthesis of ortho-carbonyl benzaldehydes has been a continuous quest for milder reaction conditions, higher yields, and greater functional group tolerance, setting the stage for the contemporary methods employed today.
Contemporary Synthetic Strategies for 2-(Piperidine-1-carbonyl)benzaldehyde
Modern synthetic chemistry offers a diverse toolkit for the preparation of this compound. These strategies can be broadly categorized into direct amide coupling reactions, indirect pathways utilizing pre-functionalized precursors, and multi-step synthetic sequences that allow for fine-tuning of reaction parameters.
Formation via Direct Amide Coupling Reactions
The most straightforward approach to this compound involves the direct formation of the amide bond between 2-formylbenzoic acid and piperidine (B6355638). This transformation is typically facilitated by a variety of coupling reagents that activate the carboxylic acid, enabling nucleophilic attack by the amine.
Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization if chiral centers are present. peptide.com Other powerful coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective. researchgate.net The general principle of these reactions involves the activation of the carboxylic acid to form a reactive intermediate, which is then readily attacked by the amine to form the amide bond. researchgate.net For instance, the use of titanium tetrachloride (TiCl4) has been reported for the direct condensation of carboxylic acids and amines, providing a viable route to the target molecule. sci-hub.se
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive (if common) | Byproducts | Key Features |
|---|---|---|---|
| DCC | HOBt | Dicyclohexylurea (DCU) | Insoluble urea (B33335) byproduct |
| DIC | HOBt | Diisopropylurea (DIU) | Soluble urea byproduct |
| HATU | - | Tetramethylurea | High efficiency, low racemization |
| PyBOP | - | Hexamethylphosphoramide (HMPA) | Effective for hindered couplings |
Indirect Synthetic Pathways Utilizing Precursors with Ortho-Substituted Benzene Rings
One such strategy involves starting from phthalic anhydride (B1165640). Phthalic anhydride can be selectively opened with an amine to form a phthalamic acid, which can then be further manipulated. researchgate.net Another innovative indirect method involves the use of N-phthalimidoyl sulfoximines. These compounds can undergo aminolysis to generate a wide range of 2-formyl benzamides in good to high yields. researchgate.netresearchgate.net This approach provides a novel entry point to the desired ortho-carbonyl benzamide (B126) scaffold.
Multi-Step Synthesis Pathways and Optimization of Reaction Parameters
Optimization of reaction parameters is crucial in any synthetic endeavor. This can involve screening different solvents, adjusting the reaction temperature, varying the stoichiometry of reagents, and selecting the most efficient catalyst. For instance, in a one-pot synthesis of related heterocyclic compounds, the choice of solvent and catalyst was found to be critical for achieving high yields. researchgate.netnih.gov The development of flow chemistry processes also offers a powerful tool for optimization and scale-up of multi-step syntheses, allowing for precise control over reaction conditions and improved efficiency. researchgate.netnih.gov
Mechanistic Insights into the Synthesis of this compound
The formation of the amide bond in this compound via the direct coupling of 2-formylbenzoic acid and piperidine proceeds through a well-established mechanistic framework. The role of the coupling reagent is to activate the carboxylic acid group of 2-formylbenzoic acid, making it more susceptible to nucleophilic attack.
In the case of carbodiimide (B86325) reagents, the carboxylic acid adds to one of the double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then be directly attacked by the amine (piperidine) to form the amide and a urea byproduct. Alternatively, in the presence of an additive like HOBt, the O-acylisourea can react with HOBt to form an activated ester, which is less prone to side reactions and racemization, and subsequently reacts with the amine. peptide.com
For Lewis acid-mediated couplings, such as with TiCl4, the mechanism likely involves the coordination of the Lewis acid to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. sci-hub.se A computational study on amide bond formation mediated by silane (B1218182) derivatives has provided further insights into the intricate mechanisms of such condensation reactions. scielo.br The reaction of o-formylbenzoic acid with hydrazides has also been studied, revealing that the aldehyde group can participate in the reaction, leading to the formation of hydrazones which can then undergo cyclization. researchgate.net
Green Chemistry Principles in the Sustainable Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. The synthesis of this compound can be approached with these principles in mind to create more sustainable and environmentally benign processes.
One of the key principles of green chemistry is the use of safer solvents and reaction conditions. mdpi.com For the synthesis of related benzimidazole (B57391) derivatives from aldehydes, the use of water as a solvent and the application of solvent-free reaction conditions have been successfully demonstrated, offering significant environmental benefits. researchgate.net The use of heterogeneous catalysts, which can be easily recovered and reused, is another important aspect of green chemistry. For instance, supported gold nanoparticles and engineered MgO have been employed as efficient and recyclable catalysts for the synthesis of benzimidazoles. scielo.brorientjchem.org
Atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is another crucial consideration. beilstein-journals.org One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable as they reduce waste, save time, and minimize the use of solvents and purification steps. By carefully selecting reagents and reaction pathways, the synthesis of this compound can be designed to be more efficient and sustainable.
Chemical Reactivity and Transformative Chemistry of 2 Piperidine 1 Carbonyl Benzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group, characterized by its electrophilic carbonyl carbon, is the primary site for a variety of nucleophilic addition and condensation reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent amide group, which can enhance the electrophilicity of the carbonyl carbon.
Nucleophilic Addition Reactions and Subsequent Transformations
The aldehyde functionality of 2-(piperidine-1-carbonyl)benzaldehyde readily undergoes nucleophilic addition, a cornerstone reaction for carbon-carbon bond formation. Key examples include reactions with organometallic reagents like Grignard reagents and the Wittig reaction.
Grignard Reactions: The addition of a Grignard reagent (R-MgX) to the aldehyde results in the formation of a secondary alcohol upon acidic workup. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond mnstate.edulibretexts.orgresearchgate.net. The initial product is a magnesium alkoxide, which is then protonated to yield the alcohol. However, a potential side reaction involves the attack of the Grignard reagent on the amide carbonyl group, which could lead to a mixture of products or a different desired product depending on the reaction conditions and the nature of the Grignard reagent masterorganicchemistry.com.
Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene masterorganicchemistry.comwikipedia.orgorganic-chemistry.org. This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form a betaine intermediate, followed by the formation of a four-membered oxaphosphetane ring libretexts.org. This intermediate then collapses to yield the alkene and triphenylphosphine oxide masterorganicchemistry.comlibretexts.org. A significant advantage of the Wittig reaction is that the position of the new double bond is precisely controlled libretexts.org. The amide group is generally tolerated under Wittig reaction conditions wikipedia.org.
| Reaction | Reagent | Expected Product | General Conditions |
|---|---|---|---|
| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) followed by H₃O⁺ | (2-(1-Hydroxyethyl)phenyl)(piperidin-1-yl)methanone | Anhydrous ether solvent |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | (2-Vinylphenyl)(piperidin-1-yl)methanone | Anhydrous THF or ether solvent |
Condensation Reactions (e.g., Knoevenagel, Aldol) and Their Products
Condensation reactions are another important class of transformations for the aldehyde group, leading to the formation of α,β-unsaturated systems.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate) in the presence of a basic catalyst, often an amine like piperidine (B6355638) nih.govacs.orgresearchgate.net. The reaction proceeds via a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration to yield a stable α,β-unsaturated product bhu.ac.in. For example, the reaction of a substituted benzaldehyde (B42025) with malononitrile in the presence of a catalytic amount of piperidine in benzene (B151609) can produce the corresponding benzylidenemalononitrile derivative in high yield acs.org.
Aldol (B89426) Condensation: While a classic carbon-carbon bond-forming reaction, the Aldol condensation typically requires an enolizable aldehyde or ketone. Since this compound lacks α-hydrogens, it cannot form an enolate itself. However, it can act as an electrophilic partner in a crossed or directed Aldol condensation with another carbonyl compound that can form an enolate. This would result in the formation of a β-hydroxy carbonyl compound, which may subsequently dehydrate.
| Active Methylene Compound | Catalyst/Solvent | Product | Reported Yield (for similar aldehydes) |
|---|---|---|---|
| Malononitrile | Piperidine/Benzene | (E)-2-(2-(Piperidine-1-carbonyl)benzylidene)malononitrile | 82% acs.org |
| Dimethyl malonate | Piperidine, Acetic Acid/Benzene | Dimethyl 2-(2-(piperidine-1-carbonyl)benzylidene)malonate | 75% acs.org |
Reduction and Oxidation Pathways of the Aldehyde Group
The aldehyde group can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid without affecting the amide moiety under appropriate conditions.
Reduction: Selective reduction of the aldehyde to the corresponding primary alcohol, (2-(hydroxymethyl)phenyl)(piperidin-1-yl)methanone, can be achieved using mild reducing agents such as sodium borohydride (NaBH₄). NaBH₄ is a chemoselective reagent that readily reduces aldehydes and ketones but is generally unreactive towards amides under standard conditions masterorganicchemistry.comleah4sci.com. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the amide group masterorganicchemistry.comleah4sci.comic.ac.ukorganicchemistrydata.orgyoutube.com.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(piperidine-1-carbonyl)benzoic acid. A variety of oxidizing agents can accomplish this transformation, including potassium permanganate (KMnO₄) libretexts.orgresearchgate.netquora.com, and hydrogen peroxide with a suitable catalyst. The reaction with KMnO₄ is often carried out under basic or neutral conditions to prevent side reactions libretexts.org. Under these conditions, the amide group remains intact.
| Transformation | Reagent | Product | Selectivity |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | (2-(Hydroxymethyl)phenyl)(piperidin-1-yl)methanone | Aldehyde is reduced; amide is unaffected. |
| Oxidation | Potassium Permanganate (KMnO₄) | 2-(Piperidine-1-carbonyl)benzoic acid | Aldehyde is oxidized; amide is unaffected. |
| Exhaustive Reduction | Lithium Aluminum Hydride (LiAlH₄) | (2-((Piperidin-1-yl)methyl)phenyl)methanol | Both aldehyde and amide are reduced. |
Reactivity of the Amide (Piperidine-1-carbonyl) Moiety
The tertiary amide group in this compound is generally less reactive than the aldehyde. Its chemistry is characterized by its stability towards hydrolysis and its susceptibility to reduction under harsh conditions.
Stability and Hydrolytic Behavior of the Amide Linkage
Amides are known for their considerable stability due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, making it stronger and less susceptible to nucleophilic attack. Hydrolysis of the amide bond to yield 2-formylbenzoic acid and piperidine typically requires forcing conditions, such as prolonged heating in strong acid or base. Studies on the alkaline hydrolysis of the closely related compound, 4-(2-formylbenzoyl)morpholine, have shown that the reaction is first order in base and that the neighboring carbonyl group can participate in intramolecular catalysis, influencing the rate of hydrolysis rsc.org.
Functional Group Interconversions Involving the Amide
The most significant interconversion of the tertiary amide is its reduction to a tertiary amine. This transformation requires a powerful reducing agent capable of reducing the resonance-stabilized carbonyl group. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose masterorganicchemistry.comorganicchemistrydata.orgyoutube.com. The reaction proceeds by reducing the amide carbonyl all the way to a methylene group (CH₂), converting the 2-(piperidine-1-carbonyl) moiety into a 2-((piperidin-1-yl)methyl) group. If this compound is treated with LiAlH₄, both the amide and the aldehyde functionalities will be reduced, yielding (2-((piperidin-1-yl)methyl)phenyl)methanol masterorganicchemistry.comic.ac.uk.
Intramolecular Cyclization and Annulation Reactions
The juxtaposition of an aldehyde and an amide functionality on an aromatic ring in this compound provides a fertile ground for intramolecular reactions, leading to the formation of new ring systems.
Formation of Fused and Polycyclic Chemical Structures
The presence of the reactive aldehyde and the amide moiety within the same molecule allows for the potential formation of fused heterocyclic structures. Depending on the reaction conditions, particularly the use of acid or base catalysts, the nitrogen of the piperidine ring or the oxygen of the amide carbonyl could act as a nucleophile, attacking the electrophilic aldehyde carbon.
For instance, under acidic conditions, protonation of the aldehyde carbonyl would enhance its electrophilicity, making it susceptible to nucleophilic attack by the amide nitrogen. This could initiate a cyclization cascade, potentially leading to the formation of fused isoindolinone or related polycyclic frameworks. The specific outcome would be dictated by the stability of the intermediates and the reaction conditions employed.
Conversely, in the presence of a strong base, deprotonation of a carbon alpha to the carbonyl or the amide could generate a nucleophilic center, which could then attack the aldehyde. However, given the structure of this compound, intramolecular reactions involving the amide nitrogen or oxygen are more sterically and electronically favored.
Annulation reactions, which involve the formation of a new ring onto an existing one, are also plausible. By introducing a suitable reagent with two reactive sites, a one-pot reaction could lead to the construction of a new ring fused to the initial benzene ring. The aldehyde and the amide functionalities would serve as anchor points for this annulation process.
Mechanistic Aspects of Intramolecular Cyclizations
The mechanisms governing the intramolecular cyclizations of this compound are expected to follow well-established pathways for reactions between aldehydes and amides.
In an acid-catalyzed cyclization, the mechanism would likely involve the following steps:
Protonation of the aldehyde carbonyl: This increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack: The lone pair of electrons on the amide nitrogen attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the nitrogen to the oxygen of the original aldehyde.
Dehydration: Elimination of a water molecule leads to the formation of an iminium ion.
Final cyclization/rearrangement: Depending on the reaction conditions and the stability of the intermediates, further reactions could lead to the final fused heterocyclic product.
The feasibility of this pathway is supported by numerous examples of acid-catalyzed intramolecular cyclizations of related ortho-substituted benzaldehydes. The specific stereochemical outcome of such reactions would be influenced by the conformation of the piperidine ring and the transition state energies of the cyclization step.
Transition Metal-Catalyzed Transformations of this compound
The field of transition metal catalysis offers a vast toolbox for the functionalization of organic molecules. The structure of this compound presents several handles for transition metal-catalyzed transformations, including the aldehyde C-H bond, aromatic C-H bonds, and the potential for the amide to act as a directing group.
Transition metals such as palladium, rhodium, and copper are known to catalyze a variety of reactions that could be applicable to this substrate. For instance, the amide group can act as a directing group, guiding the metal catalyst to activate a specific C-H bond on the aromatic ring for subsequent functionalization. This strategy, known as directed C-H activation, is a powerful tool for the regioselective synthesis of complex molecules. researchgate.net
Rhodium-catalyzed hydroacylation is another pertinent transformation. In this reaction, a rhodium catalyst could facilitate the addition of the aldehyde C-H bond across an alkene or alkyne, forming a new ketone. nih.govnih.govresearchgate.netrsc.org The amide group could play a crucial role in chelating to the rhodium center, thereby facilitating the catalytic cycle. nih.govnih.govresearchgate.net
Palladium-catalyzed reactions are also highly relevant. For example, palladium catalysts are widely used in cross-coupling reactions. While the aldehyde itself is not a typical coupling partner, it could be converted in situ to a more reactive species. Furthermore, palladium-catalyzed C-H activation directed by the amide group could enable the introduction of various substituents onto the benzene ring. researchgate.netbenthamscience.comscilit.com
The following table summarizes potential transition metal-catalyzed transformations of this compound based on the reactivity of analogous compounds.
| Catalyst System | Potential Transformation | Expected Product Class |
| Palladium(II) with an oxidant | Directed C-H arylation/alkenylation | Substituted benzamides |
| Rhodium(I) with a phosphine ligand | Intramolecular hydroacylation with a tethered alkene/alkyne | Fused cyclic ketones |
| Copper(I) or (II) with a base | Intramolecular C-N bond formation | Fused nitrogen heterocycles |
It is important to reiterate that while these reactions are chemically plausible for this compound, their successful implementation would require experimental validation and optimization of reaction conditions. The electronic and steric properties of the piperidine ring would undoubtedly play a significant role in influencing the reactivity and selectivity of these transformations.
Derivatization Strategies and Analog Synthesis Based on 2 Piperidine 1 Carbonyl Benzaldehyde
Systematic Chemical Modifications of the Benzaldehyde (B42025) Core
The benzaldehyde moiety of 2-(piperidine-1-carbonyl)benzaldehyde is a key site for chemical derivatization, primarily through reactions involving the aldehyde functional group. These modifications can lead to a wide array of derivatives with diverse pharmacophores.
Standard synthetic methodologies can be employed to introduce various substituents onto the aromatic ring of the benzaldehyde core. A two-step, one-pot procedure involving the reduction of a corresponding benzoyl chloride to an aluminum hemiaminal intermediate, followed by cross-coupling with organometallic reagents, allows for the synthesis of a variety of alkyl and aryl substituted benzaldehydes. rug.nl This approach protects the latent aldehyde functionality, making it amenable to derivatization with strong nucleophiles.
The aldehyde group itself is highly reactive and can undergo a range of chemical transformations. Classical reactions such as the Knoevenagel condensation, Wittig reaction, and reductive amination are instrumental in modifying this part of the molecule.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, typically catalyzed by a weak base like piperidine (B6355638). wikipedia.orgtandfonline.com This reaction leads to the formation of α,β-unsaturated compounds. For instance, the reaction of a benzaldehyde with thiobarbituric acid in the presence of piperidine yields a conjugated enone. wikipedia.org A greener approach to this condensation avoids the use of pyridine (B92270) and piperidine by employing environmentally benign amines or ammonium (B1175870) salts as catalysts in a solvent-free environment. tandfonline.com
The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. wikipedia.orgmasterorganicchemistry.com This reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to react with the aldehyde, forming a new carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org For example, an efficient synthesis of cis-2,6-di-(2-quinolylpiperidine) has been achieved using a Wittig reaction of N-Cbz-protected cis-piperidine-2,6-dicarboxaldehyde with 2-(triphenylphosphinyl-methyl)quinoline bromide. nih.gov
Reductive amination is a two-step process that converts the aldehyde into an amine. pearson.com The aldehyde first reacts with an amine to form an imine, which is then reduced to the corresponding amine using a reducing agent such as sodium cyanoborohydride. pearson.com This method allows for the introduction of various substituted amino groups at the benzylic position. A one-pot reductive amination of carbonyl compounds can be achieved using recyclable catalysts like Aquivion-Fe. unive.it
Furthermore, the synthesis of thiosemicarbazide (B42300) analogs with a piperidine scaffold has been reported, demonstrating the utility of the aldehyde group in forming new heterocyclic derivatives. ajchem-a.com
Table 1: Examples of Chemical Modifications of the Benzaldehyde Core
| Reaction Type | Reagents and Conditions | Product Type |
| Knoevenagel Condensation | Active methylene compound (e.g., malonic acid, thiobarbituric acid), weak base catalyst (e.g., piperidine, ammonium salts) | α,β-unsaturated compounds |
| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CH2) | Alkenes |
| Reductive Amination | Amine (primary or secondary), reducing agent (e.g., NaBH3CN) | Substituted amines |
| Thiosemicarbazone Formation | Thiosemicarbazide | Thiosemicarbazones |
Structural Diversification within the Piperidine Ring System
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. ajchem-a.comnih.gov Its conformational flexibility and the ability to introduce substituents at various positions make it an attractive target for structural diversification to modulate the physicochemical and pharmacological properties of a molecule.
Systematic modifications of the piperidine ring can be achieved through various synthetic strategies. These include the introduction of substituents directly onto the ring, the formation of fused or bridged systems, and the use of bioisosteric replacements.
The synthesis of highly substituted piperidine analogs can be achieved through multicomponent reactions, which allow for the rapid assembly of complex molecular architectures from simple starting materials. taylorfrancis.com Additionally, pre-existing piperidine rings can be functionalized through various chemical transformations. nih.gov For instance, N-substituted and C-substituted piperidines can be synthesized from halogenated amides in a one-pot reaction involving amide activation, reduction, and intramolecular nucleophilic substitution. nih.gov
Furthermore, the creation of bridged piperidine analogues can introduce conformational constraints, which can be beneficial for receptor binding and selectivity. The synthesis of bridged piperidines, such as 2-azanorbornanes and nortropanes, has been explored to probe receptor affinity. nih.gov
Table 2: Strategies for Structural Diversification of the Piperidine Ring
| Diversification Strategy | Description | Example of Resulting Structure |
| Substitution | Introduction of various functional groups (alkyl, aryl, hydroxyl, etc.) at different positions of the piperidine ring. | Substituted piperidines |
| Spirocyclization | Formation of a spirocyclic system where one atom is common to two rings. | Spiro-piperidines |
| Bridging | Creation of a bicyclic system by connecting two non-adjacent atoms of the piperidine ring. | Bridged piperidines (e.g., nortropane) |
| Bioisosteric Replacement | Substitution of the piperidine ring with another cyclic system that has similar steric and electronic properties. | Piperidine bioisosteres (e.g., azaspiro[3.3]heptane) |
Design and Synthesis of Advanced Chemical Scaffolds from this compound
The strategic combination of modifications to both the benzaldehyde and piperidine moieties of this compound can lead to the design and synthesis of advanced chemical scaffolds with novel and complex architectures. These scaffolds can serve as templates for the development of new therapeutic agents.
One powerful approach for constructing complex molecular frameworks is through intramolecular cyclization reactions. For instance, a derivative of this compound could be designed to undergo a Pictet-Spengler reaction . This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. nih.govresearchgate.netmdpi.comnih.gov By appropriately functionalizing the piperidine ring or the benzaldehyde core, it is conceivable to create a precursor that, upon Pictet-Spengler cyclization, would yield a fused polycyclic system incorporating the piperidine and a newly formed heterocyclic ring.
Sequential reactions that combine a Knoevenagel condensation with a subsequent cyclization step can also be employed to build complex scaffolds. For example, the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates can lead to the formation of indene (B144670) and benzofulvene derivatives through a sequential Knoevenagel condensation/cyclization pathway. nih.govacs.org
Table 3: Approaches to Advanced Scaffolds from this compound Derivatives
| Synthetic Strategy | Description | Potential Scaffold |
| Intramolecular Pictet-Spengler Reaction | Cyclization of a tethered β-arylethylamine with the aldehyde functionality. | Fused tetrahydroisoquinoline-piperidine systems |
| Fused Heterocycle Synthesis | Reaction of derivatives with appropriate reagents to form fused ring systems. | Pyrazolo[1,5-a]pyrimidine or other fused heterocycles |
| Sequential Knoevenagel/Cyclization | Knoevenagel condensation followed by an intramolecular cyclization. | Indene or benzofulvene derivatives |
| Multicomponent Reactions | One-pot reactions involving three or more starting materials to build complex molecules. | Highly functionalized piperidines |
Structure-Reactivity Relationship Studies of this compound Derivatives
Understanding the relationship between the chemical structure of a molecule and its reactivity is fundamental to medicinal chemistry. For derivatives of this compound, this involves studying how different substituents on the benzaldehyde core and the piperidine ring influence their chemical and biological properties.
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov 2D-QSAR and 3D-QSAR models can be generated to predict the activity of new analogs and to identify the key structural features that are important for activity. nih.govsemanticscholar.org For example, QSAR studies on piperidine and piperazine (B1678402) derivatives as acetylcholinesterase inhibitors have been conducted to guide the design of new, more potent compounds. nih.gov
The electronic properties of substituents on the benzaldehyde ring can significantly impact the reactivity of the aldehyde group. Electron-withdrawing groups will make the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles, while electron-donating groups will have the opposite effect. These electronic effects can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with the electronic properties of the substituents.
Table 4: Key Parameters in Structure-Reactivity Relationship Studies
| Parameter | Description | Method of Study |
| Electronic Effects | Influence of electron-donating or -withdrawing groups on reaction rates and equilibria. | Hammett plots, computational chemistry |
| Steric Effects | Influence of the size and shape of substituents on reaction rates and binding affinity. | QSAR, molecular modeling |
| Lipophilicity | The affinity of a molecule for a lipid environment, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. | LogP determination, QSAR |
| Conformational Analysis | Study of the three-dimensional shape of the molecule and how it influences its interaction with biological targets. | NMR spectroscopy, X-ray crystallography, molecular modeling |
By systematically synthesizing and evaluating derivatives of this compound and applying these principles of structure-reactivity relationship studies, it is possible to develop a comprehensive understanding of this chemical scaffold and to design new molecules with desired biological activities.
Advanced Spectroscopic and Structural Elucidation in Mechanistic and Conformational Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the stereochemistry and conformational dynamics of 2-(Piperidine-1-carbonyl)benzaldehyde. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In molecules containing a piperidine (B6355638) ring, such as N-substituted piperidines, the interconversion between different chair conformations can be studied using temperature-dependent ¹H NMR spectroscopy. nih.govresearchgate.net The energy barriers for these conformational changes can be calculated, providing insight into the stability of different conformers. rsc.org For instance, in related N-benzoylated piperazine (B1678402) compounds, the activation energy barriers for ring inversion were found to be between 56 and 80 kJ mol⁻¹. nih.govrsc.org The presence of substituents on the piperidine or benzoyl rings can influence these rotational and inversion barriers. rsc.org
The ¹H NMR spectrum of the benzaldehyde (B42025) moiety is characterized by signals in the aromatic region and a distinct aldehyde proton signal. docbrown.infochegg.com The electron-withdrawing effect of the carbonyl group causes the aromatic protons to have different chemical shifts, typically with the ortho protons being the most deshielded. yale.edu The aldehyde proton itself appears at a significantly downfield chemical shift, often around 10.0 ppm. docbrown.infoyale.edu
Similarly, the ¹³C NMR spectrum shows characteristic signals for the carbonyl carbon, the aromatic carbons, and the carbons of the piperidine ring. The aldehyde carbonyl carbon typically resonates at a high chemical shift, around 192 ppm. yale.edu The chemical shifts of the carbonyl groups in substituted benzaldehydes are sensitive to the electronic effects of the substituents. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzaldehyde Moiety
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde H | ~10.0 | - |
| Aldehyde C | - | ~192 |
| Aromatic H (ortho) | ~7.86 | ~129.95 |
| Aromatic H (meta) | ~7.52 | ~129.27 |
| Aromatic H (para) | ~7.62 | ~134.73 |
| Aromatic C (ipso) | - | ~136.62 |
Note: These are typical values for benzaldehyde and may vary in this compound due to the influence of the piperidinecarbonyl substituent. yale.edu
Mass Spectrometry (MS) for Reaction Pathway Elucidation and Fragment Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for elucidating its fragmentation patterns, which can provide valuable information about its structure and reaction pathways.
In the mass spectrum of benzaldehyde, the molecular ion peak (M+) is typically observed. miamioh.edudocbrown.info A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen atom to form a stable [M-1]⁺ ion, or the loss of the entire CHO group, resulting in an [M-29]⁺ ion. miamioh.edulibretexts.orgslideshare.net For benzaldehyde itself, the [M-1]⁺ ion at m/z 105 and the phenyl cation at m/z 77 are prominent fragments. miamioh.edudocbrown.info
The piperidine moiety also contributes to the fragmentation pattern. Cyclic amines like piperidine often show a significant [M-1]⁺ peak. miamioh.edu The fragmentation of piperidine alkaloids can be investigated using techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) to identify characteristic fragment ions. researchgate.net
By analyzing the mass spectra of reaction mixtures over time, it is possible to identify intermediates and products, thereby elucidating the reaction pathway. For example, in the Knoevenagel condensation reaction of benzaldehyde with acetylacetone (B45752) catalyzed by piperidine, intermediates such as carbinolamine and iminium ions have been identified. acs.org
Table 2: Common Mass Spectrometry Fragmentation Patterns
| Functional Group | Characteristic Fragmentation | Resulting Ion |
|---|---|---|
| Aromatic Aldehyde | Loss of hydrogen atom | [M-1]⁺ |
| Loss of formyl radical (CHO) | [M-29]⁺ | |
| Cyclic Amine (Piperidine) | Loss of hydrogen atom | [M-1]⁺ |
| Ring cleavage | Various fragment ions |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions.
The most prominent feature in the IR spectrum of an aldehyde is the strong C=O stretching vibration, which typically appears in the range of 1670-1780 cm⁻¹. libretexts.org For aromatic aldehydes like benzaldehyde, this peak is often observed around 1705 cm⁻¹. libretexts.org The position of this band can be influenced by conjugation and the electronic nature of substituents. researchgate.net The aldehyde C-H bond also gives rise to characteristic stretching vibrations, often seen as two weak bands around 2750 and 2850 cm⁻¹. libretexts.orgspectroscopyonline.com
The IR spectra of benzaldehyde and its derivatives have been studied in various states (gas, liquid, and solution) to understand intermolecular interactions. researchgate.net In the liquid phase, intermolecular hydrogen bonds of the C=O···H-C type can lead to the formation of dimers. researchgate.net The presence of such interactions can cause shifts in the vibrational frequencies of the involved functional groups. researchgate.net
In addition to the aldehyde and carbonyl groups, the piperidine ring and the aromatic ring will also exhibit characteristic vibrational modes. The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹, while the C-H stretching of the aliphatic piperidine ring appears below 3000 cm⁻¹. mdpi.com
Table 3: Characteristic IR Absorption Frequencies
| Functional Group/Vibration | Typical Frequency Range (cm⁻¹) |
|---|---|
| Aldehyde C=O Stretch | 1700 - 1730 |
| Aldehyde C-H Stretch | 2720 - 2820 and 2820 - 2920 |
| Amide C=O Stretch | 1630 - 1680 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Bending | 690 - 900 |
X-ray Crystallography for Precise Solid-State Structural Determination
For related benzaldehyde derivatives, X-ray crystallography has been used to establish supramolecular networks formed through various intermolecular interactions such as C-H···O hydrogen bonds, C-H···π interactions, and π–π stacking. nih.gov The carbonyl group is often involved in the formation of these synthons. nih.gov
In the context of N-acylated piperidines and related heterocycles, single-crystal X-ray diffraction can confirm the conformational preferences observed in solution by NMR. nih.govrsc.org It can reveal, for example, whether the piperidine ring adopts a chair, boat, or twist-boat conformation in the solid state.
While a specific crystal structure for this compound was not found in the search results, the general principles of X-ray crystallography applied to similar molecules provide a strong indication of the type of structural information that could be obtained. researchgate.netmdpi.com
Advanced Techniques for Investigating Reaction Intermediates
The study of short-lived reaction intermediates is crucial for understanding reaction mechanisms. While direct observation of intermediates can be challenging, advanced spectroscopic techniques can provide valuable insights.
In the context of reactions involving benzaldehyde and piperidine, computational methods combined with experimental data are often used to probe the reaction mechanism. For instance, in the piperidine-catalyzed Knoevenagel condensation, theoretical calculations have been used to model the formation of carbinolamine and iminium ion intermediates. acs.org
Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, could potentially be used to detect and characterize fleeting intermediates in photochemical or other rapid reactions involving this compound.
Furthermore, advanced mass spectrometry techniques, such as those involving chemical ionization or ion-trapping methods, can be employed to study the gas-phase chemistry of ions derived from the molecule, providing clues about potential reaction intermediates and their reactivity. The synthesis of substituted benzaldehydes can involve the formation of tetrahedral intermediates, such as stable aluminum hemiaminals, which can be characterized spectroscopically. rug.nl
Computational and Theoretical Studies on 2 Piperidine 1 Carbonyl Benzaldehyde
Quantum Chemical Calculations (DFT) of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to investigating the molecular and electronic structure of organic compounds. DFT methods are widely used to predict geometric parameters, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For 2-(Piperidine-1-carbonyl)benzaldehyde, DFT calculations begin with the optimization of its molecular geometry to find the lowest energy conformation.
Once the structure is optimized, a variety of electronic properties and reactivity descriptors can be calculated. The molecular electrostatic potential (MEP) map is a key descriptor that illustrates the charge distribution on the molecule's surface. rsc.org The MEP map uses a color scale to denote regions of varying electrostatic potential; areas of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are favorable for nucleophilic attack. researchgate.net This analysis helps in predicting the reactive sites of the molecule for various chemical reactions.
Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular charge transfer interactions and the resulting molecular stability. researchgate.net These calculations provide insights into hybridization, donor-acceptor interactions, and the delocalization of electron density within the molecule.
Table 1: Illustrative Electronic Properties Calculated via DFT
| Property | Description | Typical Information Yielded |
|---|---|---|
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Indicates the asymmetry of charge distribution. |
| Polarizability (α) | The ability of the electron cloud to be distorted by an external electric field. | Relates to the molecule's response to external fields. |
| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Provides insight into the partial charges on individual atoms. |
| Molecular Electrostatic Potential (MEP) | The potential experienced by a positive test charge at the molecule's surface. | Identifies likely sites for electrophilic and nucleophilic attack. |
Analysis of Frontier Molecular Orbitals (FMOs) and Chemical Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. rsc.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and easily polarizable.
From the HOMO and LUMO energy values, several global reactivity descriptors can be derived, providing quantitative measures of a molecule's reactivity. These indices are calculated using the energies of the frontier orbitals. rsc.org
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance to change in electron distribution.
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from the system.
Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the ability of a molecule to accept electrons.
These descriptors are invaluable for comparing the reactivity of different molecules and understanding their behavior in chemical reactions.
Table 2: Representative FMO Energies and Chemical Reactivity Indices
| Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Electrophilicity Index | ω | μ² / (2η) | Electron-accepting capacity |
Mechanistic Investigations via Transition State Theory and Reaction Pathway Analysis
Computational chemistry is instrumental in elucidating complex reaction mechanisms. For reactions involving this compound, DFT calculations can be used to map out the entire potential energy surface of a reaction. This involves identifying and characterizing the structures of reactants, intermediates, transition states (TS), and products.
Transition state theory is used to locate the saddle point on the potential energy surface that connects reactants to products. The structure of the transition state provides crucial information about the geometry of the molecule at the peak of the energy barrier. By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) of the reaction can be determined. This allows for the prediction of reaction rates and the feasibility of different reaction pathways.
For example, in multi-component reactions involving benzaldehyde (B42025) and amine derivatives, quantum chemical calculations can help determine which steps are rate-determining and how catalysts influence the reaction pathway. nih.gov Such studies provide a detailed, step-by-step understanding of bond-breaking and bond-forming processes that is often difficult to obtain through experimental means alone.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions change.
For a flexible molecule like this compound, MD simulations can be used to explore its conformational space. This is particularly important for understanding how the molecule behaves in different environments, such as in solution. The simulations can reveal the most stable conformers and the energy barriers between them.
Furthermore, MD is a powerful tool for studying solvent effects. Explicitly including solvent molecules in the simulation box allows for a detailed analysis of solute-solvent interactions, such as hydrogen bonding. rsc.org Studies on similar molecules like benzaldehyde have used MD to investigate the spatial distribution of solvent molecules around the solute and to understand local solvent density augmentation, which influences reactivity and spectroscopic properties. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
One of the most practical applications of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results for structure elucidation and validation.
DFT calculations are routinely used to predict vibrational spectra (FT-IR and Raman). By computing the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model, leading to excellent agreement with experimental spectra. researchgate.netrsc.org This allows for the confident assignment of observed vibrational bands to specific molecular motions.
Similarly, Nuclear Magnetic Resonance (NMR) parameters can be accurately predicted. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is the standard for calculating nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts are derived. rsc.orgresearchgate.netmdpi.com Comparing the predicted chemical shifts with experimental data is a powerful method for confirming molecular structures, especially for complex molecules with ambiguous assignments.
Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data
| Spectroscopic Parameter | Calculated Value (Illustrative) | Experimental Value (Illustrative) |
|---|---|---|
| IR: C=O Stretch (Aldehyde) | 1705 cm⁻¹ | 1698 cm⁻¹ |
| IR: C=O Stretch (Amide) | 1650 cm⁻¹ | 1645 cm⁻¹ |
| ¹H NMR: Aldehyde Proton (CHO) | δ 9.95 ppm | δ 9.98 ppm |
| ¹³C NMR: Aldehyde Carbon (CHO) | δ 192.1 ppm | δ 192.5 ppm |
| ¹³C NMR: Amide Carbon (N-C=O) | δ 168.5 ppm | δ 169.0 ppm |
This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical research, providing a robust framework for structural and electronic analysis.
Applications of 2 Piperidine 1 Carbonyl Benzaldehyde in Fundamental Organic Chemistry and Materials Science
Utilization as a Key Building Block in the Synthesis of Complex Organic Architectures
The dual functionality of 2-(Piperidine-1-carbonyl)benzaldehyde makes it a valuable precursor in the synthesis of a variety of complex organic structures, particularly heterocyclic compounds. The aldehyde group can readily participate in condensation reactions, while the amide linkage provides a stable scaffold.
One significant application of this compound is in the synthesis of isoindolinones. Isoindolinone frameworks are prevalent in numerous biologically active molecules and natural products. The reaction of this compound with various amines in the presence of a reducing agent can lead to the formation of N-substituted isoindolinones through a reductive amination followed by intramolecular amidation. This approach offers a direct route to these important heterocyclic systems. organic-chemistry.orgprepchem.com
While direct examples involving this compound are not extensively documented in publicly available literature, the synthesis of related complex piperidine (B6355638) scaffolds often involves multicomponent reactions where functionalized benzaldehydes and piperidines are key reactants. nih.gov For instance, a positional isomer, 4-piperidinyl-benzaldehyde, has been utilized in the synthesis of piperidine-based thiosemicarbazones, which have been investigated for their potential as dihydrofolate reductase inhibitors. nih.gov This highlights the utility of the piperidinyl-benzaldehyde scaffold in generating molecules with potential therapeutic applications.
The table below summarizes the key reactive sites and their potential transformations in the synthesis of complex organic architectures.
| Functional Group | Position | Potential Reactions | Resulting Structures |
| Aldehyde (-CHO) | ortho | Reductive amination, Wittig reaction, Aldol (B89426) condensation | Substituted benzylamines, Alkenes, β-hydroxy carbonyls |
| Amide (-CONR₂) | ortho | Hydrolysis, Reduction | Carboxylic acids, Amines |
| Aromatic Ring | - | Electrophilic substitution, C-H functionalization | Further substituted benzaldehyde (B42025) derivatives |
Role as a Precursor for Novel Organic Materials (e.g., Polymers, Functional Molecules)
This compound is classified as a potential photo-anionic polymerization initiator. tcichemicals.com This suggests its utility in the synthesis of polymers under the influence of light. Photoinitiators are crucial components in photopolymerization, a process that uses light to initiate a chain reaction to form a polymer. The benzaldehyde moiety, upon photoexcitation, can potentially generate species that initiate anionic polymerization, a method used to produce polymers with well-defined structures and molecular weights.
Furthermore, benzaldehyde-functionalized polymers have been explored for the creation of polymer vesicles. nih.gov While not specifically using the title compound, research has shown that amphiphilic block copolymers bearing benzaldehyde functionalities can self-assemble into vesicles. The aldehyde groups within the vesicular walls can then be used for cross-linking or for functionalization with other molecules, such as fluorescent dyes. nih.gov This demonstrates the potential of incorporating structures like this compound into polymer chains to create functional nanomaterials.
The development of functional dyes and other organic materials can also be envisaged using this compound as a starting material. The reactive aldehyde group allows for its incorporation into larger conjugated systems, which are the basis for many organic dyes and electronic materials.
Contribution to the Development of New Synthetic Methodologies and Reagents
The unique ortho-positioning of the aldehyde and amide groups in this compound offers opportunities for the development of novel synthetic methodologies. The proximity of these two groups can lead to unique reactivity and the formation of cyclic intermediates that might not be accessible with other isomers.
Self-Assembly and Supramolecular Chemistry Applications
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-ordered, functional assemblies. The structure of this compound contains features that could be exploited in this area. The benzamide (B126) moiety is known to participate in hydrogen bonding, which is a key driving force for self-assembly. nih.gov
Specifically, ortho-substituted benzamides can form intramolecular hydrogen bonds, which can influence their conformation and subsequent intermolecular interactions. The presence of both a hydrogen bond donor (if the piperidine ring were to be opened or modified) and acceptor (the carbonyl oxygen) allows for the formation of defined supramolecular structures. consensus.appacs.org
While direct studies on the self-assembly of this compound are scarce, the broader class of benzamides has been extensively studied for their ability to form one-dimensional, nanometer-sized rod-like structures through threefold H-bonding. nih.gov By modifying the piperidine ring or introducing other functional groups onto the benzaldehyde scaffold, it may be possible to design and synthesize molecules based on this compound that exhibit controlled self-assembly into tapes, fibers, or other supramolecular architectures.
Future Research Directions and Unexplored Avenues for 2 Piperidine 1 Carbonyl Benzaldehyde
Emerging Synthetic Strategies and Sustainable Production Techniques
Future research should prioritize the development of more efficient and environmentally benign methods for synthesizing 2-(Piperidine-1-carbonyl)benzaldehyde and its derivatives. Traditional multi-step syntheses could be supplanted by modern, sustainable approaches that enhance yield, reduce waste, and utilize greener resources.
Key areas for investigation include:
Biocatalysis: The use of enzymes and whole-cell systems offers a highly selective and sustainable alternative to conventional chemical synthesis. nih.gov Research into the biocatalytic production of benzaldehyde (B42025) from precursors like benzyl (B1604629) alcohol using enzymes from vegetable wastes or marine microorganisms is a promising avenue. researchgate.netredalyc.orgscielo.org.mxmdpi.com Engineering enzymes such as benzaldehyde lyase or employing microbial fermentation could provide green pathways to the core benzaldehyde structure. nih.gov
Sustainable Feedstocks and Catalysts: Moving away from petroleum-based starting materials is crucial. The production of "natural" benzaldehyde from sources like cinnamon oil, coupled with process intensification technologies like reactive distillation, provides a model for sustainable manufacturing. acs.orgresearchgate.netutwente.nl Furthermore, replacing heavy metal catalysts with more abundant and less toxic alternatives, such as zinc(II) compounds, aligns with green chemistry principles. rsc.org
| Synthetic Approach | Description | Potential Advantages | Relevant Findings |
|---|---|---|---|
| One-Pot Procedures | Combining multiple reaction steps (e.g., reduction, cross-coupling) into a single sequence without isolating intermediates. | Reduced reaction time, solvent waste, and purification costs; increased overall yield. | Two-step, one-pot synthesis of substituted benzaldehydes from Weinreb amides has been demonstrated. rug.nlacs.orgresearchgate.net |
| Biocatalysis | Use of enzymes or whole-cell systems (e.g., from vegetable wastes, Pichia pastoris) to catalyze specific reactions. | High selectivity, mild reaction conditions (aqueous media, room temperature), use of renewable resources, biodegradable waste. | Aqueous extracts from various plant wastes can effectively reduce benzaldehyde to benzyl alcohol. researchgate.netredalyc.orgscielo.org.mx |
| Process Intensification | Combining reaction and separation into a single unit, such as in reactive distillation (RD). | Improved energy efficiency, higher conversion rates, shorter residence times, and reduced capital and operating costs. | RD has been successfully applied to the sustainable synthesis of natural benzaldehyde from cinnamaldehyde. acs.orgresearchgate.netutwente.nl |
Investigation of Novel Reactivity Patterns and Catalytic Roles
The juxtaposition of a reactive aldehyde and a sterically accessible piperidine-amide moiety suggests unexplored reactivity and potential catalytic applications for this compound.
Future studies could explore:
Bifunctional Catalysis: The compound could potentially act as a bifunctional catalyst where the piperidine (B6355638) nitrogen acts as a Lewis base to activate one substrate, while the aldehyde group interacts with another. This is particularly relevant in reactions like Knoevenagel or aldol (B89426) condensations.
Participation in Multicomponent Reactions (MCRs): The aldehyde functionality is a prime candidate for use in MCRs to rapidly generate molecular complexity. Investigating its role in established reactions like the Biginelli or Ugi reaction could lead to novel heterocyclic scaffolds.
Substrate for Tandem Cyclization Reactions: The ortho-amide-aldehyde arrangement is pre-organized for intramolecular reactions. Upon conversion of the aldehyde to a reactive intermediate (e.g., an imine or enamine), subsequent cyclization onto the amide carbonyl or other positions could yield novel fused-ring systems.
Formation of Novel Ligand Systems: The aldehyde can be derivatized to form Schiff bases, oximes, or hydrazones, creating new chelating ligands. The proximity of the amide carbonyl could allow for the formation of unique coordination complexes with metal ions, which could then be explored for their catalytic properties. The piperidine ring itself is known to be a key component in forming catalytically active amidines through zinc(II)-mediated reactions. rsc.org
Integration of Advanced Analytical and Computational Methodologies
To fully understand and exploit the potential of this compound, modern analytical and computational tools must be integrated into future research.
Computational Modeling: Techniques like Density Functional Theory (DFT) can be used to model transition states and predict reaction outcomes, providing a theoretical basis for experimentally observed selectivity. acs.org Molecular docking and molecular dynamics simulations can predict the binding interactions of derivatives with biological targets like enzymes or receptors, guiding the design of new bioactive molecules. nih.govnih.govsigmaaldrich.commdpi.comdergipark.org.tr
Advanced Analytical Techniques: For process optimization, real-time monitoring using techniques like in-situ infrared spectroscopy or gas chromatography can provide valuable kinetic data. redalyc.orgscielo.org.mxacs.org In drug discovery applications, developing derivatives that can act as analytical standards is crucial for quantitative analysis in complex biological matrices.
Quantitative Structure-Activity Relationship (QSAR): For derivatives showing biological activity, 3D-QSAR models can be developed to correlate specific structural features (steric, electronic) with activity. nih.govresearchgate.netresearchgate.net This allows for the rational, in-silico design of more potent compounds before undertaking synthetic efforts.
| Methodology | Application Area | Anticipated Outcome | Relevant Findings |
|---|---|---|---|
| Molecular Docking & Dynamics | Drug Design, Catalyst Development | Prediction of binding modes and affinities to target proteins; understanding ligand-receptor interactions. | Successfully used to study piperidine and benzaldehyde derivatives as inhibitors of various enzymes. nih.govmdpi.comdergipark.org.tr |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of reaction pathways and transition states; prediction of regioselectivity and stereoselectivity. | DFT calculations have provided a theoretical basis for the selectivity observed in the functionalization of N-alkyl piperidines. acs.org |
| 3D-QSAR | Medicinal Chemistry | Development of predictive models for biological activity, guiding the design of more potent analogues. | Robust QSAR models have been built for benzaldehyde and piperidine derivatives to guide inhibitor design. nih.govresearchgate.netresearchgate.net |
| In-situ Spectroscopy / Chromatography | Chemical Engineering, Process Chemistry | Real-time reaction monitoring for kinetic analysis and optimization of process parameters. | Gas chromatography is a standard method for monitoring the progress of benzaldehyde production reactions. redalyc.orgscielo.org.mxacs.org |
Potential for Advancements in Fundamental Organic Chemistry and Chemical Engineering
Research focused on this compound can drive innovation in both fundamental chemistry and applied engineering.
Organic Chemistry: The development of novel one-pot syntheses and tandem reactions utilizing this compound as a key building block contributes to the broader toolkit of synthetic chemists. rug.nlacs.orgresearchgate.net Understanding its unique reactivity, especially the interplay between the ortho-substituents, can lead to new principles in reaction design and catalysis.
Chemical Engineering: Scaling up sustainable production methods, such as those involving biocatalysis or reactive distillation, presents significant chemical engineering challenges. acs.orgresearchgate.net Optimizing these processes using algorithmic methods like P-graphs can lead to more profitable and environmentally friendly industrial flowsheets. researchgate.netunab.edu.co The development of continuous flow reactors for its synthesis could also offer advantages in safety, efficiency, and scalability over traditional batch processes.
Design of Next-Generation Molecular Scaffolds Based on the Compound's Core Structure
The piperidine nucleus is a highly privileged scaffold in medicinal chemistry, present in numerous pharmaceuticals. nih.govnih.govijnrd.org The core structure of this compound is an ideal starting point for creating diverse molecular libraries for drug discovery and materials science.
Molecular Hybridization: This strategy involves combining the core scaffold with other known pharmacophores to create new hybrid molecules with potentially enhanced activity. nih.gov For example, the aldehyde can be reacted with thiosemicarbazides to create thiosemicarbazones, a class of compounds known to inhibit enzymes like dihydrofolate reductase. nih.gov
Fragment-Based Drug Discovery (FBDD): The piperidine ring itself is a valuable 3D fragment that can be used to explore chemical space in FBDD programs. whiterose.ac.uk The specific ortho-substitution pattern of the title compound provides a rigidified conformation that can be exploited to achieve higher binding affinity and selectivity for protein targets.
Scaffold for Bioactive Compounds: The piperidine moiety is a key component in drugs targeting a wide range of diseases, including Alzheimer's. nih.gov The aldehyde group provides a convenient handle for derivatization, allowing for the synthesis of libraries of compounds to be screened for various biological activities, from enzyme inhibition to receptor modulation. nih.govnih.gov Introducing chirality into the piperidine ring can further modulate physicochemical and pharmacokinetic properties, leading to improved drug candidates. thieme-connect.comthieme-connect.com
Q & A
Q. Table 1: Key Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | DMF |
| Base | KCO |
| Temperature | 150°C |
| Reaction Time | 20 hours |
| Yield | 93% (reported for analogous compounds) |
What spectroscopic and analytical methods are recommended for characterizing this compound?
Basic Research Question
- H NMR : Key signals include the aldehyde proton (δ ~10.01 ppm) and aromatic protons (δ 7.61–6.75 ppm). Piperidine protons appear as multiplet signals (δ 3.33–1.96 ppm) .
- Elemental Analysis : Confirms empirical formula (e.g., %N calculated as 7.99 vs. observed 7.5) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight.
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Storage : Store in a cool, dry place under inert gas (e.g., N) to prevent degradation. Avoid long-term storage due to potential decomposition .
- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation .
- Disposal : Follow federal and local regulations for organic waste, employing qualified personnel for disposal .
How can reaction yields be optimized for this compound synthesis?
Advanced Research Question
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance nucleophilicity.
- Catalyst Use : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution .
- Temperature Gradients : Gradual heating (e.g., 120°C → 150°C) minimizes side reactions.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .
How can density functional theory (DFT) elucidate the electronic structure of this compound?
Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G*) model the compound’s geometry, frontier molecular orbitals (HOMO/LUMO), and charge distribution. These predict reactivity sites, such as the aldehyde group’s electrophilicity and the piperidine ring’s nucleophilicity . Compare computed IR spectra with experimental data to validate accuracy.
What strategies are employed to evaluate the biological activity of this compound derivatives?
Advanced Research Question
- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays .
- Molecular Docking : Simulate binding interactions with proteins (e.g., using AutoDock Vina) to prioritize candidates for synthesis .
- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) with IC determination via MTT assays .
How can discrepancies in reported synthetic conditions for analogous benzaldehyde derivatives be resolved?
Advanced Research Question
- Systematic Replication : Reproduce conflicting protocols (e.g., varying solvents, bases) to identify yield-determining factors .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediate species.
- Meta-Analysis : Compare literature data (e.g., solvent polarity vs. yield) to derive statistically validated trends .
What role do protective groups play in the functionalization of this compound?
Advanced Research Question
- Aldehyde Protection : Use acetals (e.g., ethylene glycol) to prevent undesired aldehyde reactions during piperidine modification .
- Piperidine Modifications : Introduce Boc (tert-butoxycarbonyl) groups to temporarily block the nitrogen, enabling selective alkylation or acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
